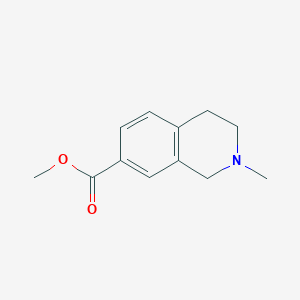

2-Méthyl-1,2,3,4-tétrahydroisoquinoléine-7-carboxylate de méthyle

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a natural product found in Nelumbo nucifera . It has a molecular formula of C10H13N and an average mass of 147.217 Da .

Synthesis Analysis

The reaction to synthesize 1,2,3,4-tetrahydroisoquinolines was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis

The InChI code for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H13N/c1-11-7-6-9-4-2-3-5-10 (9)8-11/h2-5H,6-8H2,1H3 .Chemical Reactions Analysis

Transformations of 2-methyl-1-phenylethynyl-1,2,3,4-tetrahydroisoquinoline resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol were studied .Physical And Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 g/mol .Applications De Recherche Scientifique

Agent neuroprotecteur

Les dérivés de la tétrahydroisoquinoléine comme la 1-Méthyl-1,2,3,4-tétrahydroisoquinoléine ont été étudiés pour leurs propriétés neuroprotectrices. Ils sont considérés comme des traitements potentiels pour les maladies neurodégénératives en raison de leur capacité à antagoniser la neurotoxicité .

Inhibition de la monoamine oxydase (MAO)

Ces composés ont été suggérés pour jouer un rôle dans le contrôle de la fonction des neurotransmetteurs et la prévention de la neurotoxicité liée à l'activité de la MAO dans le cerveau .

Recherche sur le cancer

Certains dérivés de la tétrahydroisoquinoléine sont conçus comme des inhibiteurs de petite molécule dans la recherche sur le cancer, ciblant en particulier les interactions protéine-protéine PD-1/PD-L1 .

Tests pharmaceutiques

“2-Méthyl-1,2,3,4-tétrahydroisoquinoléine-7-carboxylate de méthyle” lui-même est mentionné comme une référence standard utilisée dans les tests pharmaceutiques .

Blocs de construction pour la recherche

Ce composé est également proposé comme un nouveau bloc de construction pour la recherche scientifique, indiquant son utilisation dans diverses synthèses chimiques et processus de développement de médicaments .

Mécanisme D'action

Target of Action

Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), is known to interact with monoamine oxidase (mao) a/b .

Mode of Action

1MeTIQ, a derivative of the compound, is a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .

Biochemical Pathways

The compound is likely involved in the dopamine metabolism pathway, given that 1MeTIQ has been shown to act as an antidopaminergic agent . It may also play a role in the glutamatergic system .

Pharmacokinetics

It’s known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine .

Result of Action

The compound’s action results in neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The compound is enzymatically synthesized in the brain by the 1MeTIQ synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This interaction can lead to the inhibition of monoamine oxidase activity, resulting in increased levels of these neurotransmitters . Additionally, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can bind to certain receptors in the brain, modulating their activity and influencing neurotransmission .

Cellular Effects

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization . These effects can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways, such as the mitogen-activated protein kinase pathway, by binding to and modulating the activity of specific receptors . These interactions can lead to changes in gene expression and cellular responses, contributing to the overall effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize risks.

Metabolic Pathways

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. Additionally, the compound can influence the activity of key metabolic enzymes, such as those involved in energy production and utilization, resulting in changes in metabolic flux and energy balance .

Transport and Distribution

The transport and distribution of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to various proteins and biomolecules, influencing its localization and accumulation. For instance, it can bind to intracellular receptors and enzymes, affecting their activity and function . The distribution of the compound within different tissues can also vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular responses. These subcellular localizations are essential for the compound’s overall effects on cellular function and health.

Propriétés

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNLQQWJIPRYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)

![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)

![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)